molecular formula C18H17N3O5 B11560871 4-[(E)-(2-{[(4-ethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(4-ethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Katalognummer: B11560871
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: YXSUYEPVQODUQQ-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(E)-(2-{[(4-ethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazone group, which is further substituted with an ethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(E)-(2-{[(4-ethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid typically involves the condensation of 4-ethoxyphenylhydrazine with 4-formylbenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general steps are as follows:

    Preparation of 4-ethoxyphenylhydrazine: This can be synthesized by the reduction of 4-ethoxyphenylhydrazone using a reducing agent such as sodium borohydride.

    Condensation Reaction: 4-ethoxyphenylhydrazine is reacted with 4-formylbenzoic acid in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium acetate) to form the desired hydrazone compound.

Industrial Production Methods

In an industrial setting, the production of 4-(E)-(2-{[(4-ethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 4-(E)-(2-{[(4-ethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    4-(E)-(2-{[(4-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    4-(E)-(2-{[(4-nitrophenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid: Contains a nitrophenyl group instead of an ethoxyphenyl group.

Uniqueness

The presence of the ethoxy group in 4-(E)-(2-{[(4-ethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Eigenschaften

Molekularformel

C18H17N3O5

Molekulargewicht

355.3 g/mol

IUPAC-Name

4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H17N3O5/c1-2-26-15-9-7-14(8-10-15)20-16(22)17(23)21-19-11-12-3-5-13(6-4-12)18(24)25/h3-11H,2H2,1H3,(H,20,22)(H,21,23)(H,24,25)/b19-11+

InChI-Schlüssel

YXSUYEPVQODUQQ-YBFXNURJSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.